

Synthesis of 3-Chloro-4-methylsulfanyl-benzaldehyde: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-4-methylsulfanyl-benzaldehyde

CAS No.: 38125-81-4

Cat. No.: B2547885

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This guide provides a comprehensive overview of the synthetic protocols for producing **3-Chloro-4-methylsulfanyl-benzaldehyde** (CAS No: 38125-81-4), a valuable intermediate in the fields of pharmaceutical and agrochemical research. The primary methodology detailed herein is a robust two-step process, commencing with the synthesis of the key precursor, 2-chloro-thioanisole, followed by its formylation via the Vilsmeier-Haack reaction. This approach is favored for its reliability and scalability.

Strategic Overview & Rationale

The synthesis of **3-Chloro-4-methylsulfanyl-benzaldehyde** is most effectively achieved through electrophilic aromatic substitution on an appropriately substituted benzene ring. The chosen strategy involves:

- **Precursor Synthesis:** Preparation of 1-chloro-2-(methylthio)benzene, commonly known as 2-chloro-thioanisole. This is accomplished via the S-methylation of 2-chlorothiophenol. This precursor correctly positions the chloro and methylsulfanyl groups, which are ortho- and para-directing, to guide the incoming electrophile.
- **Formylation:** Introduction of the aldehyde (formyl) group onto the precursor ring using the Vilsmeier-Haack reaction.^{[1][2]} The electron-donating nature of the methylsulfanyl group activates the aromatic ring, facilitating electrophilic substitution. The formyl group is directed

to the position para to the methylsulfanyl group and ortho to the chlorine atom, yielding the desired product with high regioselectivity.

The overall synthetic workflow is depicted below.



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Caption: Overall two-step synthesis pathway.

Part A: Synthesis of Precursor: 2-Chloro-thioanisole

This protocol details the S-methylation of 2-chlorothiophenol to yield 2-chloro-thioanisole (CAS: 17733-22-1). The reaction proceeds via deprotonation of the thiol to form a more nucleophilic thiophenolate, which then undergoes nucleophilic substitution with a methylating agent.

Materials & Reagents (Part A)

Reagent/Material	Formula	Molar Mass (g/mol)	CAS Number	Notes
2-Chlorothiophenol	C ₆ H ₅ ClS	144.62	6320-03-2	[3]
Sodium Hydroxide (NaOH)	NaOH	40.00	1310-73-2	Base
Methyl Iodide (CH ₃ I)	CH ₃ I	141.94	74-88-4	[4] Methylating agent
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	75-09-2	Solvent
Deionized Water	H ₂ O	18.02	7732-18-5	
Anhydrous MgSO ₄	MgSO ₄	120.37	7487-88-9	Drying agent

Step-by-Step Protocol (Part A)

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chlorothiophenol (7.23 g, 50 mmol) and dichloromethane (100 mL).
- **Base Addition:** Prepare a solution of sodium hydroxide (2.2 g, 55 mmol) in 20 mL of deionized water. Add this solution dropwise to the stirred solution of 2-chlorothiophenol at room temperature. Stir for 30 minutes to ensure complete formation of the sodium 2-chlorothiophenolate.
- **Methylation:** Cool the reaction mixture to 0 °C using an ice bath. Add methyl iodide (7.8 g, 3.4 mL, 55 mmol) dropwise from the dropping funnel over 20 minutes, ensuring the temperature does not exceed 10 °C.
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) and brine (1 x 50 mL).
- Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, 2-chloro-thioanisole, can be purified by vacuum distillation (boiling point ~239-240 °C) to yield a colorless to pale yellow liquid.[5]

Part B: Vilsmeier-Haack Formylation

This protocol describes the formylation of 2-chloro-thioanisole to produce the target compound, **3-Chloro-4-methylsulfanyl-benzaldehyde**. The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl_3) and N,N-dimethylformamide (DMF).[6][7]

Materials & Reagents (Part B)

Reagent/Material	Formula	Molar Mass (g/mol)	CAS Number	Notes
2-Chloro-thioanisole	C ₇ H ₇ ClS	158.65	17733-22-1	[5] Substrate
Phosphorus Oxychloride	POCl ₃	153.33	10025-87-3	Corrosive, water-reactive
N,N-Dimethylformamide (DMF)	C ₃ H ₇ NO	73.09	68-12-2	Anhydrous grade
1,2-Dichloroethane (DCE)	C ₂ H ₄ Cl ₂	98.96	107-06-2	Anhydrous solvent
Sodium Acetate (NaOAc)	CH ₃ COONa	82.03	127-09-3	For work-up
Ethyl Acetate (EtOAc)	C ₄ H ₈ O ₂	88.11	141-78-6	Extraction solvent
Deionized Water / Ice	H ₂ O	18.02	7732-18-5	

Step-by-Step Protocol (Part B)

- **Vilsmeier Reagent Formation:** In a three-necked 250 mL flask fitted with a thermometer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (11.0 g, 11.6 mL, 150 mmol) to 0 °C in an ice-salt bath. Add phosphorus oxychloride (11.5 g, 7.0 mL, 75 mmol) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After addition, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
- **Substrate Addition:** Dissolve 2-chloro-thioanisole (7.94 g, 50 mmol) in 1,2-dichloroethane (25 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.
- **Reaction:** After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80 °C and maintain for 4-6 hours.

Monitor the reaction by TLC until the starting material is consumed.

- Hydrolysis (Work-up): Cool the reaction mixture back down to 0 °C. Carefully and slowly pour the mixture onto 200 g of crushed ice with vigorous stirring.
- Neutralization and Product Formation: Slowly add a saturated aqueous solution of sodium acetate until the mixture is neutralized (pH ~6-7). This step hydrolyzes the intermediate iminium salt to the final aldehyde. Stir the mixture at room temperature for 1 hour.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
- Isolation and Purification: Combine the organic extracts and wash with water (2 x 100 mL) followed by brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford **3-Chloro-4-methylsulfanyl-benzaldehyde** as a solid.

Reaction Mechanism: The Vilsmeier-Haack Reaction

The reaction proceeds in three key stages:

- Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent elimination cascade releases a stable phosphate byproduct and generates the highly electrophilic N,N-dimethylchloroiminium ion, known as the Vilsmeier reagent.^[7]
- Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 2-chloro-thioanisole attacks the electrophilic carbon of the Vilsmeier reagent. The methylsulfanyl (-SCH₃) group is a strong ortho-, para-director, and due to sterics, the substitution occurs at the para position. This forms a resonance-stabilized cationic intermediate (a sigma complex).
- Hydrolysis: Deprotonation restores aromaticity, yielding an iminium salt intermediate. During aqueous work-up, this salt is readily hydrolyzed to form the final aldehyde product and dimethylamine hydrochloride.^{[1][6]}



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Caption: Key stages of the Vilsmeier-Haack formylation mechanism.

Characterization of 3-Chloro-4-methylsulfanyl-benzaldehyde

The identity and purity of the final product should be confirmed using standard analytical techniques.

- ¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the methylsulfanyl protons (~2.5 ppm), and three distinct signals in the aromatic region (~7.3-7.9 ppm) corresponding to the three aromatic protons, showing characteristic ortho and meta coupling.[8]
- ¹³C NMR: Key resonances are expected for the carbonyl carbon (~190-192 ppm), the carbons of the aromatic ring (typically ~125-145 ppm), and the methyl carbon of the thioether (~15 ppm).
- IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch should be visible around 1690-1710 cm⁻¹. Aromatic C-H stretches will appear around 3000-3100 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of C₈H₇ClOS (186.66 g/mol), with a characteristic (M+2)⁺ peak at approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom.

Safety and Handling

- General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn.
- 2-Chlorothiophenol: Toxic and has a strong, unpleasant odor. Handle with care to avoid inhalation and skin contact.
- Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme caution and avoid exposure.
- Phosphorus Oxychloride (POCl_3): Highly corrosive and reacts violently with water, releasing toxic HCl gas. It should be handled under anhydrous conditions and added slowly to DMF.
- N,N-Dimethylformamide (DMF): A skin and respiratory irritant and is considered a reproductive toxin. Use in a fume hood and avoid contact.
- Solvents: Dichloromethane, 1,2-dichloroethane, and ethyl acetate are volatile and flammable. Work away from ignition sources.

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